Product packaging for 2-(4-Bromobenzyl)-1H-imidazole(Cat. No.:CAS No. 1368766-62-4)

2-(4-Bromobenzyl)-1H-imidazole

Cat. No.: B1375486
CAS No.: 1368766-62-4
M. Wt: 237.1 g/mol
InChI Key: RFYIUZCGZXPAMZ-UHFFFAOYSA-N
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Description

Overview of 1H-Imidazole Heterocycles in Medicinal Chemistry and Materials Science

The 1H-imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its unique electronic properties and its ability to engage in various biological interactions. ajrconline.org The imidazole (B134444) nucleus is present in numerous natural and synthetic bioactive molecules, including the amino acid histidine, histamine, and several vitamins. biomedpharmajournal.orgmdpi.com Its amphoteric nature, allowing it to act as both a weak acid and a weak base, along with its capacity for hydrogen bonding, makes it a privileged structure in drug design. biomedpharmajournal.orgmdpi.com Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgmdpi.comresearchgate.net The scaffold's prevalence in clinically approved drugs underscores its therapeutic importance. ajrconline.orgmdpi.com

In the realm of materials science, imidazole-based compounds are also gaining significant attention. Their applications include the development of functionalized polymers, ligands for coordination chemistry, and components in metal-organic frameworks (MOFs). chemicalbook.comopenmedicinalchemistryjournal.com The nitrogen atoms in the imidazole ring can coordinate with metal ions, making them useful in creating novel materials with specific catalytic, electronic, or photochromic properties. openmedicinalchemistryjournal.com For instance, certain imidazole-containing polymers are explored for their potential in creating reversible oxygen-binding membranes. openmedicinalchemistryjournal.com

Structural Context and Potential Research Trajectories for 2-(4-Bromobenzyl)-1H-imidazole

The compound this compound features a central 1H-imidazole ring substituted at the 2-position with a 4-bromobenzyl group. This specific arrangement of moieties suggests several potential avenues for research. The imidazole core provides a platform for biological activity, while the bromobenzyl group can significantly influence the molecule's properties.

The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets like enzymes and receptors. This makes the compound a candidate for investigation in drug discovery, potentially as an inhibitor for various enzymes. The benzyl (B1604629) group provides a flexible linker and adds lipophilicity, which can affect the compound's pharmacokinetic profile.

Research on structurally related compounds provides insight into potential applications. For example, derivatives like N-(4-bromobenzyl) substituted benzimidazoles have been synthesized and investigated for their biological activities. researchgate.netresearchgate.net Specifically, 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole has shown activity against S. aureus and S. typhi. researchgate.net Furthermore, N-benzyl imidazole derivatives are explored as aldosterone (B195564) synthase inhibitors. google.com These examples highlight the potential of the bromobenzyl-imidazole scaffold in developing new therapeutic agents.

In materials science, the presence of the bromine atom can influence crystal packing and lead to materials with unique solid-state properties. Symmetrically substituted analogs are considered for creating coordination polymers.

Current Gaps and Future Directions in the Academic Investigation of this compound

Despite the established significance of the imidazole scaffold and the functional importance of brominated aromatic compounds, a specific and thorough investigation into this compound is notably absent in the current scientific literature. While numerous studies focus on related structures, such as 2-(4-bromophenyl)-1H-imidazole or other N-substituted bromobenzyl imidazoles, the direct subject of this article remains largely unexplored. ontosight.ai

This represents a significant research gap. The unique combination of the imidazole ring at the 2-position with the 4-bromobenzyl group warrants dedicated study. Future research should focus on:

Synthesis and Characterization: Developing and optimizing efficient synthetic routes for this compound and thoroughly characterizing its physicochemical properties. While synthesis methods for related imidazoles exist, such as the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), specific protocols for this compound need to be established. ajrconline.orgontosight.ai

Biological Screening: A comprehensive evaluation of its biological activity across a range of therapeutic areas, including as an antimicrobial, anticancer, and enzyme inhibitory agent. Studies on related compounds suggest that this molecule could have interesting biological profiles. researchgate.netnih.gov

Materials Science Applications: Investigating its potential in the development of new materials, such as coordination polymers, organic semiconductors, or functional coatings, leveraging the properties of both the imidazole and bromobenzyl components. cymitquimica.com

Structural Biology: Elucidating its interaction with biological targets through techniques like X-ray crystallography to understand the structure-activity relationship and guide the design of more potent analogs.

The exploration of this compound could unveil novel applications in both medicine and materials science, making it a promising candidate for future academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B1375486 2-(4-Bromobenzyl)-1H-imidazole CAS No. 1368766-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYIUZCGZXPAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 2 4 Bromobenzyl 1h Imidazole and Its Analogues

Strategies for the Construction of the 1H-Imidazole Core

The formation of the 1H-imidazole ring is a fundamental challenge in organic synthesis, and numerous methods have been developed, ranging from classical multicomponent reactions to modern catalytic protocols.

Classical Multicomponent Reaction Approaches (e.g., Radziszewski Reaction, Debus-Radziszewski)

One of the most established methods for imidazole (B134444) synthesis is the Debus-Radziszewski reaction, a multicomponent condensation first reported by Heinrich Debus in 1858. nih.govwikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). nih.govgoogle.com The versatility of this method allows for the synthesis of a wide variety of substituted imidazoles by simply changing the aldehyde component. nih.govresearchgate.net

The reaction proceeds in a one-pot fashion, making it an efficient route to 2,4,5-trisubstituted imidazoles. researchgate.net A general mechanism involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring. google.com Modifications of this reaction, such as replacing ammonia with a primary amine, can afford N-substituted imidazoles. rsc.org While effective, the classical Radziszewski synthesis can sometimes suffer from poor yields and side reactions, prompting the development of numerous modified procedures. researchgate.net

Table 1. Examples of Radziszewski-type Imidazole Synthesis.
DicarbonylAldehydeNitrogen SourceConditionsProductYieldReference
BenzilBenzaldehydeAmmonium (B1175870) Acetate (B1210297)Glacial Acetic Acid, Reflux2,4,5-Triphenyl-1H-imidazoleGood researchgate.net
PhenylglyoxalAromatic AldehydesAmmonium AcetateUltrasound, Room Temp.2-Aryl-4-phenyl-1H-imidazoles57-73% rsc.org
Glyoxal (B1671930)Aliphatic Aldehydes (C4-C17)AmmoniaAqueous/Alcoholic Solution2-Alkyl-1H-imidazolesVariable google.com
BenzilSubstituted BenzaldehydesAmmonium AcetateBoric Acid, Ultrasound, H2O2,4,5-Triaryl-1H-imidazolesQuantitative researchgate.net

Catalyst-Free and Environmentally Benign Synthetic Protocols

In response to the growing demand for sustainable chemical processes, significant research has focused on developing environmentally benign methods for imidazole synthesis. These protocols aim to minimize or eliminate the use of hazardous reagents and organic solvents. nih.gov

Catalyst-free approaches have been successfully developed, often relying on the intrinsic reactivity of the starting materials under specific conditions. For instance, the one-pot synthesis of trisubstituted imidazoles can be achieved by heating a mixture of benzil, an aldehyde, and ammonium acetate in methanol (B129727) at 60 °C, yielding the product in high purity after recrystallization. acs.org Solvent-free, or solid-state, reactions represent another green approach, where reactants are mixed and heated or irradiated without any solvent, reducing waste and simplifying work-up procedures. nih.govnih.gov Techniques such as microwave irradiation and ultrasound sonication have been employed to accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netrsc.org The use of non-toxic, biodegradable solvents like water or glycerol (B35011) further enhances the green credentials of these synthetic routes. organic-chemistry.org

Table 2. Green Synthetic Protocols for 1H-Imidazole Core Construction.
MethodReactantsConditionsKey AdvantageReference
Catalyst-FreeBenzil, Benzaldehyde, Ammonium AcetateMethanol, 60°CNo catalyst required, simple work-up acs.org
Ultrasound IrradiationPhenylglyoxal, Aldehyde, Ammonium AcetateRoom Temperature, No CatalystMild, rapid, and eco-friendly rsc.org
Solvent-Free Grinding1,2-Diamine, AldehydePotassium Ferrocyanide (cat.), GrindingNo solvent, energy-efficient google.com
Aqueous MediaBenzil, Aldehyde, Ammonium AcetateBoric Acid (cat.), UltrasoundUse of water as a green solvent researchgate.net

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis offers powerful and versatile strategies for constructing the imidazole core, often under mild conditions and with high efficiency. wikipedia.org Various metals, including copper, palladium, iron, and nickel, have been utilized to catalyze the key bond-forming steps in imidazole synthesis.

Copper-catalyzed protocols are particularly prevalent. For example, copper salts can catalyze three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes to form imidazo[1,2-a]pyridines. wikipedia.org Copper can also promote intramolecular oxidative C–H amidation reactions to forge the imidazole ring. wikipedia.org Iron catalysis provides a green and sustainable option, utilizing air as the oxidant. Iron-catalyzed C(sp³)–H amination-cyclization reactions have been developed to construct imidazole-fused ring systems from simple precursors. google.com Palladium and nickel catalysts are also employed, particularly in cross-coupling reactions that form key C-N or C-C bonds of the imidazole ring system. biointerfaceresearch.comwjpsonline.com These metal-catalyzed methods often exhibit broad substrate scope and functional group tolerance, enabling the synthesis of complex and highly functionalized imidazole derivatives.

Introduction of the 4-Bromobenzyl Moiety at the C-2 Position

The introduction of a specific substituent, such as the 4-bromobenzyl group, at the C-2 position of the imidazole ring can be achieved either during the initial ring construction or by functionalization of a pre-formed imidazole core.

Synthetic Approaches for 2-Aryl/Alkyl Imidazoles

Many synthetic strategies for the imidazole core can be adapted to directly install a substituent at the C-2 position. In the context of the Radziszewski reaction, the choice of aldehyde determines the substituent at C-2. researchgate.net Therefore, to synthesize 2-(4-bromobenzyl)-1H-imidazole directly, one could employ (4-bromophenyl)acetaldehyde (B112395) as the aldehyde component, reacting it with glyoxal and ammonia.

Another classical approach involves the dehydrogenation of 2-alkyl imidazolines, which are themselves prepared from the condensation of ethylenediamine (B42938) with a carboxylic acid derivative. google.com For the target compound, this would involve using 2-(4-bromophenyl)acetic acid or its derivatives. Furthermore, one-pot syntheses initiated by copper salts can generate divergent aryl imidazole derivatives from ketones, where the ketone's structure influences the final substitution pattern. rsc.org

Regioselective Functionalization at the C-2 Position of the Imidazole Ring

Direct functionalization of an existing imidazole ring is a powerful strategy for introducing substituents with high regioselectivity. The C-2 proton of the imidazole ring is the most acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles.

Metal-Catalyzed C-H Functionalization: Modern synthetic chemistry has seen the rise of transition metal-catalyzed direct C–H bond functionalization, which avoids the need for pre-functionalized starting materials. nih.gov Palladium and nickel catalysts have been successfully used for the direct C-2 arylation of imidazoles. nih.govnih.gov For instance, a palladium catalyst can selectively functionalize the C-2 position of an N-protected imidazole with aryl halides. nih.gov Similarly, nickel-catalyzed systems have been developed for the C-H arylation and alkenylation of imidazoles with phenol (B47542) derivatives or chloroarenes, with the C-2 position being a primary site of reaction. nih.govrsc.org To introduce the 4-bromobenzyl group, a cross-coupling reaction between an N-protected imidazole and 4-bromobenzyl halide could be envisioned using such a catalytic system.

Deprotonation and Electrophilic Quench: A more traditional method involves the deprotonation of the C-2 position using a strong base, such as n-butyllithium, followed by quenching the resulting lithio-anion with an electrophile. The use of an N-protecting group, such as a dialkoxymethyl group, is often necessary to facilitate clean C-2 lithiation and prevent deprotonation at N-1. After lithiation, the anion can react with an electrophile like 4-bromobenzyl bromide to install the desired moiety. Subsequent removal of the protecting group under mild conditions yields the final 2-substituted 1H-imidazole.

Table 3. Regioselective C-2 Functionalization Strategies.
MethodCatalyst/ReagentSubstratesKey FeatureReference
Direct C-H ArylationPalladium CatalystN-SEM-Imidazole + Aryl HalideSelective C-2 arylation with aryl chlorides/bromides nih.gov
Direct C-H ArylationNickel CatalystN-Substituted Imidazole + ChloroareneEffective for coupling with economical chloroarenes nih.gov
Lithiation-Alkylationn-ButyllithiumN-Protected Imidazole + ElectrophileClassic method utilizing the acidity of the C-2 proton
Isocyanide InsertionPalladium Catalyst1,5-Disubstituted Imidazole + IsocyanideFunctionalization at C-2 leading to fused systems acs.org

Table of Compounds

Table 4. List of Chemical Compounds Mentioned.
Compound NameRole/Type
This compoundTarget Compound
GlyoxalReactant (Dicarbonyl)
BenzilReactant (Dicarbonyl)
PhenylglyoxalReactant (Dicarbonyl)
BenzaldehydeReactant (Aldehyde)
(4-Bromophenyl)acetaldehydeReactant (Aldehyde)
AmmoniaReactant (Nitrogen Source)
Ammonium AcetateReactant (Nitrogen Source)
2,4,5-Triphenyl-1H-imidazoleProduct Example
2-Alkyl-1H-imidazolesProduct Class
2-Aryl-4-phenyl-1H-imidazolesProduct Class
2-Alkyl imidazolinesIntermediate
EthylenediamineReactant
2-(4-Bromophenyl)acetic acidReactant
4-Bromobenzyl bromideReactant (Electrophile)
n-ButyllithiumReagent (Base)

Utilization of 4-Bromobenzaldehyde or 4-Bromobenzyl Halide Building Blocks in Imidazole Synthesis

The synthesis of the this compound core structure can be effectively achieved through established multicomponent reactions, most notably the Debus-Radziszewski imidazole synthesis. wikipedia.orgslideshare.net This reaction is a cornerstone in imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org

To produce this compound, this one-pot reaction would utilize glyoxal (a 1,2-dicarbonyl), 4-bromophenylacetaldehyde as the aldehyde component, and two equivalents of ammonia. slideshare.netresearchgate.net The reaction proceeds via the formation of a diimine intermediate from glyoxal and ammonia, which subsequently condenses with 4-bromophenylacetaldehyde to form the desired imidazole ring. wikipedia.org This method is highly valued for its atom economy, as all the constituent atoms from the reactants are incorporated into the final product. mdpi.com

While direct synthesis from 4-bromobenzyl halide to form the C-2 substituted imidazole ring is less common, this building block is a key reagent for the N-alkylation of a pre-formed imidazole ring, as will be discussed in subsequent sections. Another established route to 2,4-disubstituted imidazoles involves the condensation of an amidine with an α-halo ketone. researchgate.netorgsyn.org However, for the specific synthesis of this compound, the Debus-Radziszewski approach using 4-bromophenylacetaldehyde remains a more direct and plausible strategy.

Table 1: Debus-Radziszewski Synthesis of this compound

RoleGeneral ReactantSpecific Reactant for Target Compound
1,2-DicarbonylGlyoxalGlyoxal
AldehydeR-CHO4-Bromophenylacetaldehyde (4-Bromophenylacetaldehyde)
Nitrogen SourceAmmonia (2 eq.)Ammonia (NH₃)
Product2-Substituted-1H-imidazolethis compound (this compound)

Derivatization and Structural Modifications of this compound

The structure of this compound offers three primary sites for derivatization: the bromobenzyl moiety, the N-1 position of the imidazole ring, and the C-4/C-5 positions of the imidazole ring.

Modifications and Substituent Effects on the Bromobenzyl Moiety

The aryl bromide functionality on the benzyl (B1604629) group is a versatile handle for post-synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, significantly diversifying the molecular structure.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. youtube.comsemanticscholar.orgorganic-chemistry.org This allows the bromine atom to be replaced with various aryl, heteroaryl, or alkyl groups, altering the steric and electronic properties of the molecule. youtube.com

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a new, substituted alkene, thereby introducing vinyl groups onto the benzyl moiety. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnih.gov It offers excellent stereoselectivity, typically favoring the formation of the trans-alkene product. organic-chemistry.orgyoutube.com

Table 2: Potential Modifications of the Bromobenzyl Moiety via Cross-Coupling Reactions

Reaction TypeCoupling Partner ExampleResulting Substituent at C-4 of Benzyl Ring
Suzuki-MiyauraPhenylboronic acid-Phenyl
Suzuki-MiyauraPyridine-3-boronic acid-Pyridin-3-yl
Suzuki-MiyauraMethylboronic acid-Methyl
Heck-MizorokiStyrene-(E)-2-Phenylvinyl
Heck-MizorokiEthyl acrylate-(E)-2-(Ethoxycarbonyl)vinyl

Alkylation and Acylation at the Imidazole Nitrogen (N-1)

The secondary amine (N-H) of the imidazole ring is nucleophilic and readily undergoes substitution reactions.

N-Alkylation: The N-1 position can be alkylated by treating the compound with a base followed by an alkylating agent. nih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonate the imidazole nitrogen to form a more nucleophilic imidazolide (B1226674) anion. beilstein-journals.org Subsequent reaction with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), introduces an alkyl group onto the N-1 position. otago.ac.nzresearchgate.net

N-Acylation: Similarly, acylation at the N-1 position is achieved by reacting the imidazole with an acylating agent like an acyl chloride or an acid anhydride. organic-chemistry.org These reactions are typically performed in the presence of a base to neutralize the acid byproduct. This modification introduces a carbonyl group adjacent to the ring nitrogen, which can influence the electronic properties of the imidazole system.

Table 3: Representative N-1 Alkylation and Acylation Reactions

Reaction TypeReagent ExampleProduct Name
N-AlkylationMethyl iodide (CH₃I)2-(4-Bromobenzyl)-1-methyl-1H-imidazole
N-AlkylationBenzyl bromide (BnBr)1-Benzyl-2-(4-bromobenzyl)-1H-imidazole
N-AcylationAcetyl chloride (AcCl)1-(2-(4-Bromobenzyl)-1H-imidazol-1-yl)ethan-1-one
N-AcylationBenzoyl chloride (BzCl)(2-(4-Bromobenzyl)-1H-imidazol-1-yl)(phenyl)methanone

Functionalization of the Imidazole Ring at C-4 and C-5 Positions

Direct functionalization of the C-4 and C-5 positions of an existing 2-substituted imidazole is often challenging due to the reactivity of the C-2 position. rsc.org However, several strategies can be considered.

Directed Metalation: A common approach for C-H functionalization is directed ortho-metalation, which typically involves deprotonation with a strong base like n-butyllithium. For imidazoles, the N-1 position must first be protected with a suitable group (e.g., methoxymethyl (MOM) or trityl). This directs the lithiation to an adjacent position, often C-5. However, reports suggest that selective lithiation at the C-4 or C-5 positions can be difficult and may result in mixtures of products. researchgate.net The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups.

Direct C-H Activation: Modern synthetic methods include transition metal-catalyzed direct C-H activation. Nickel-catalyzed systems have been developed for the C-H arylation and alkenylation of imidazoles. nih.gov While these methods often show a strong preference for the more acidic C-2 position, derivatization of the N-1 position can sometimes influence the regioselectivity, potentially enabling functionalization at C-4 or C-5 under specific catalytic conditions.

Table 4: Potential C-5 Functionalization via N-Protected Intermediate

Step 1Step 2: ElectrophileResulting Functional Group at C-5
1. N-protection 2. C-5 Lithiation (n-BuLi)Iodine (I₂)-I (Iodo)
1. N-protection 2. C-5 Lithiation (n-BuLi)Carbon dioxide (CO₂)-COOH (Carboxylic acid)
1. N-protection 2. C-5 Lithiation (n-BuLi)N,N-Dimethylformamide (DMF)-CHO (Formyl)
1. N-protection 2. C-5 Lithiation (n-BuLi)Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃ (Trimethylsilyl)

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(4-Bromobenzyl)-1H-imidazole, providing unambiguous evidence of its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the imidazole (B134444) and bromophenyl rings.

The protons of the 4-bromobenzyl group exhibit characteristic signals. The methylene (B1212753) protons (CH₂) bridging the imidazole and phenyl rings are expected to appear as a singlet in the range of δ 4.0-5.5 ppm. This downfield shift is due to the deshielding effects of the adjacent aromatic systems and the nitrogen atoms of the imidazole ring. The aromatic protons of the bromophenyl ring typically form an AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-7.6 ppm). The protons ortho to the bromine atom are generally found at a slightly different chemical shift than the protons meta to it due to the electronic influence of the halogen.

The protons of the imidazole ring itself also give rise to characteristic signals. The proton at the C2 position is absent due to substitution. The protons at the C4 and C5 positions of the imidazole ring are expected to appear as distinct signals, typically in the range of δ 6.8-7.7 ppm. researchgate.net The N-H proton of the imidazole ring often appears as a broad singlet at a variable chemical shift, typically downfield (δ 10-13 ppm), and its signal intensity and position can be influenced by the solvent and concentration due to hydrogen bonding and proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Imidazole N-H 10.0 - 13.0 broad singlet
Aromatic CH (Bromophenyl) 7.40 - 7.60 doublet
Aromatic CH (Bromophenyl) 7.10 - 7.30 doublet
Imidazole C4-H/C5-H 6.80 - 7.70 singlet(s)

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. compoundchem.comlibretexts.orgmsu.edu

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

The C2 carbon of the imidazole ring, being directly attached to two nitrogen atoms and the benzyl (B1604629) group, is expected to resonate significantly downfield, typically in the range of δ 140-150 ppm. The C4 and C5 carbons of the imidazole ring will appear in the aromatic region, generally between δ 115-135 ppm. researchgate.net

For the 4-bromobenzyl moiety, the methylene carbon (CH₂) signal is expected around δ 35-50 ppm. The aromatic carbons of the bromophenyl ring will show four distinct signals in the δ 120-140 ppm range. The carbon atom directly bonded to the bromine (C-Br) will have its chemical shift influenced by the heavy atom effect, typically appearing around δ 120-125 ppm. The other aromatic carbons will have shifts determined by their position relative to the bromine and the benzyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Imidazole C2 140.0 - 150.0
Imidazole C4/C5 115.0 - 135.0
Aromatic C (quaternary, benzyl) 135.0 - 140.0
Aromatic CH (Bromophenyl) 128.0 - 133.0
Aromatic C-Br 120.0 - 125.0

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

2D NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons on the bromophenyl ring. It would also confirm the connectivity between the C4 and C5 protons of the imidazole ring if they are coupled. ox.ac.ukipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal, and the aromatic and imidazole proton signals would correlate with their respective carbon signals. ox.ac.ukipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the methylene protons would show HMBC correlations to the C2, C4, and C5 carbons of the imidazole ring, as well as to the quaternary carbon and ortho carbons of the bromophenyl ring, thus confirming the connectivity between the benzyl and imidazole moieties. ox.ac.ukipb.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound and to study its fragmentation patterns, which further corroborates the proposed structure. The calculated exact mass for the molecular ion [M+H]⁺ of C₁₀H₁₀BrN₂ is 237.0027, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like cation from the bromobenzyl moiety (m/z 169/171) and an imidazolyl radical, or alternatively, a protonated imidazole fragment and a bromobenzyl radical. Another expected fragmentation is the loss of the bromine atom, followed by further rearrangements. The study of these fragmentation patterns provides valuable information about the stability of different parts of the molecule and confirms the connectivity of the structural units. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3000-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole ring. sci.am The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C-H stretching vibrations of the methylene (CH₂) group would be observed in the 2850-2960 cm⁻¹ region.

The C=C and C=N stretching vibrations of the imidazole and phenyl rings will give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region. sci.am The in-plane bending vibrations of the N-H group and C-H groups are also expected in this "fingerprint" region. A strong band corresponding to the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Imidazole) 3000 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (CH₂) 2850 - 2960
C=C and C=N Stretch (Aromatic/Imidazole) 1400 - 1650
C-H Bending 1000 - 1300

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups. elixirpublishers.comnih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The molecule is expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The crystal packing is likely to be dominated by intermolecular hydrogen bonding involving the N-H group of the imidazole ring, which can act as a hydrogen bond donor, and the lone pair of the sp²-hybridized nitrogen atom, which can act as a hydrogen bond acceptor. This would lead to the formation of chains or dimeric structures. nih.gov

Table 4: Predicted Crystallographic Parameters and Interactions for this compound

Parameter Predicted Value/Type
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P-1
Key Intermolecular Interactions N-H···N Hydrogen Bonding
π-π Stacking
C-H···π Interactions

Note: Predictions are based on crystallographic data of structurally similar compounds. nih.govnih.gov

Computational and Theoretical Investigations of 2 4 Bromobenzyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of medium size like 2-(4-Bromobenzyl)-1H-imidazole.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting geometry provides key information on bond lengths, bond angles, and dihedral angles. While specific DFT optimization data for this compound is not extensively published, studies on analogous structures, such as 2-(4-Bromophenyl)-1H-benzimidazole, have been performed using the B3LYP method with a 6-31G(d,p) basis set to determine its optimized structure researchgate.net. Similar calculations on other imidazole (B134444) derivatives have been used to compare the relative stability of different isomers and conformers, which is crucial for understanding their chemical behavior and interaction with biological targets. mdpi.com For instance, DFT studies on imidazole derivatives designed as corrosion inhibitors help regulate the electron donation ability of the molecules. researchgate.net

Key parameters obtained from DFT calculations that relate to molecular stability include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Imidazole Derivatives (Illustrative) Note: This table presents typical data from DFT studies on various imidazole derivatives to illustrate the outputs of these calculations, as specific data for this compound is not available in the cited literature.

Parameter Description Typical Value Range Reference Compound Example
Total Energy (Hartree) The total electronic energy of the optimized molecule. Varies greatly with molecule size N/A
HOMO Energy (eV) Energy of the highest occupied molecular orbital; relates to electron-donating ability. -5.0 to -7.0 eV Imidazole Alkaloids plos.org
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1.0 to -2.5 eV Imidazole Alkaloids plos.org
HOMO-LUMO Gap (eV) Energy difference between HOMO and LUMO; indicates chemical stability. 4.0 to 5.5 eV Imidazole Alkaloids plos.org

DFT calculations are also highly effective for predicting various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Predicted spectra can be compared with experimental data to confirm the molecular structure. Machine learning models trained on DFT-calculated data have emerged as tools for the rapid and accurate prediction of NMR shifts. nrel.govnih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which corresponds to the peaks observed in an infrared (IR) spectrum. researchgate.net These calculations help in assigning specific vibrational modes (e.g., N-H stretching, C=N stretching, aromatic ring vibrations) to the experimentally observed absorption bands. For example, DFT studies on 2-(4-Bromophenyl)-1H-benzimidazole have been used to calculate its vibrational wavenumbers and interpret its FT-IR and FT-Raman spectra. researchgate.net Similar analyses have been performed on other benzimidazole (B57391) derivatives to compare calculated frequencies with experimental results. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the electronic excited states of a molecule. researchgate.net This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by determining the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. nih.gov These calculations provide insight into the electronic transitions occurring within the molecule, often related to π → π* transitions in the aromatic rings of compounds like this compound.

Molecular Modeling and Simulation for Biological Interactions

Molecular modeling techniques are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. daneshyari.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (often as a "docking score" or binding energy) of the ligand to the target. amazonaws.com

For this compound, docking studies would involve placing the molecule into the active site of a selected protein target and evaluating the interactions. While specific docking studies for this exact compound are not widely reported, numerous studies on imidazole derivatives have demonstrated their potential as inhibitors for various targets. For instance, novel imidazole derivatives have been docked against the main protease (Mpro) of SARS-CoV-2, showing strong binding affinities and interactions with key catalytic residues like HIS 41 and CYS 145. mdpi.comresearchgate.net Other studies have explored imidazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov

The binding affinity is influenced by intermolecular forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The imidazole ring is known to be an effective hydrogen bond acceptor and donor, while the bromobenzyl group can participate in hydrophobic and halogen bonding interactions.

Table 2: Representative Molecular Docking Results for Imidazole Derivatives Against Various Targets (Illustrative)

Target Protein Derivative Class Best Binding Affinity (kcal/mol) Key Interacting Residues Reference
SARS-CoV-2 Mpro Imidazolyl–methanone -9.2 HIS 41, CYS 145 mdpi.com
SARS-CoV-2 Mpro Thiophenyl–imidazole -8.2 HIS 41, CYS 145 researchgate.net
Cyclooxygenase-2 (COX-2) Substituted Imidazole -7.244 Not specified nih.gov

| GlcN-6-P synthase | Pyrazole-imidazole | -8.01 | SER 347 | researchgate.net |

Molecular Dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. Following a molecular docking study, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment (e.g., in water at 300 K). acs.orgnih.gov

An MD simulation calculates the trajectory of the complex over a period of nanoseconds, allowing researchers to observe its dynamic behavior. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: This analysis monitors the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting the most persistent and important interactions for binding stability. nih.gov

Studies on various imidazole derivatives have used MD simulations to confirm the stability of docking poses, showing that the key interactions predicted by docking are maintained throughout the simulation period. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a regression or classification model that relates numerical properties derived from the molecular structure (known as molecular descriptors) to the observed activity (e.g., IC₅₀ values).

The development of a QSAR model typically involves:

Data Set Collection: Assembling a series of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation techniques.

While a specific QSAR model for this compound derivatives is not available in the reviewed literature, QSAR studies have been successfully applied to other classes of imidazole- and benzimidazole-containing compounds. For example, a QSAR study on thiazol-benzimidazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed the importance of specific structural features for their anticancer activity. nih.gov Similarly, QSAR models for substituted benzimidazoles acting as Angiotensin II AT1 receptor antagonists have been developed, highlighting the role of molecular shape, size, and symmetry. ijddd.comconsensus.app

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing candidates for synthesis and testing.

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in forecasting the efficacy of novel, unsynthesized molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

For classes of compounds including imidazole derivatives, both 2D and 3D-QSAR models have been successfully developed to predict a range of biological activities, from anticancer to antimicrobial effects. nih.govpku.edu.cn These models are built using a "training set" of molecules with known activities to establish a correlation, which is then validated using an external "test set" of compounds to ensure the model's predictive power.

A common approach involves calculating a wide array of molecular descriptors for each compound, which quantify various aspects of its structure. These descriptors are then used to build linear (e.g., Multiple Linear Regression - MLR) or non-linear (e.g., Artificial Neural Networks - ANN, Support Vector Machines - SVM) models. nih.gov For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) utilizes steric and electrostatic field descriptors to model activity. pku.edu.cnnih.gov

In studies on imidazole-containing compounds, QSAR models have demonstrated high predictive capability. For example, research on a large set of 192 imidazole-containing farnesyltransferase inhibitors showed that 2D-QSAR models could effectively predict their IC₅₀ values. nih.gov Similarly, a QSAR study on a series of biaryl imidazole derivatives acting as H+/K+-ATPase inhibitors successfully identified key relationships between structural properties and antisecretory activity. researchgate.net These predictive models provide a robust framework for the virtual screening of large compound libraries and for the rational design of new derivatives with potentially enhanced biological efficacy.

The development of a predictive QSAR model for a series of analogs of this compound would follow a similar workflow, as illustrated in the table below.

StepDescriptionComputational Tools Often Used
1. Data Set Selection A diverse set of imidazole analogs with experimentally determined biological activities is compiled.Chemical databases (e.g., PubChem, ChEMBL)
2. Molecular Modeling 2D or 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation.HyperChem, Gaussian, MOE
3. Descriptor Calculation A wide range of molecular descriptors (topological, electronic, steric, etc.) are calculated for each molecule.DRAGON, PaDEL-Descriptor
4. Model Development Statistical methods are used to select the most relevant descriptors and build a mathematical model correlating them with biological activity.MLR, PLS, ANN, SVM software
5. Model Validation The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques.Statistical software packages

Identification of Key Structural Descriptors Influencing Activity

A primary goal of computational studies is to identify the specific molecular features, or structural descriptors, that are critical for a compound's biological activity. This knowledge is fundamental to understanding the mechanism of action and for designing more effective drugs. For imidazole and benzimidazole derivatives, several key descriptors have been consistently identified as being influential.

Structural and Topological Features: The imidazole core itself, along with its fused benzimidazole counterpart, possesses physicochemical properties that facilitate binding to biological targets. These include its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions . nih.gov Molecular modeling studies on 2-aminobenzimidazole (B67599) derivatives have shown that the benzimidazole moiety can form a face-to-face π-π stacking interaction with aromatic amino acid residues (like Tryptophan) in the active site of an enzyme. nih.gov

The nature and position of substituents on the imidazole ring are critical. For the this compound scaffold, key areas for modification would include the benzyl (B1604629) ring and the imidazole nitrogen.

Substituents on the Aryl Ring: The 4-bromo substituent on the benzyl group is a key descriptor. Its lipophilicity and electronic influence can significantly affect how the molecule fits into and interacts with a target's binding pocket. Molecular docking studies on tri-aryl imidazole inhibitors revealed that varying the substituents on the pendant aryl moiety provided a range of lipophilic and electronic environments that directly impacted their inhibitory action. nih.gov

Linker and Core Interactions: The benzyl group acts as a linker that positions the bromophenyl moiety. The flexibility and length of such linkers can be critical. In one study, the antibacterial activity of a series of imidazole derivatives was found to fluctuate significantly with the length of an alkyl linker, indicating an optimal length for interaction with the target. nih.gov

Hydrogen Bonding and Hydrophobicity: Specific substitutions can introduce new points for hydrogen bonding. For example, certain 2-aminobenzimidazole derivatives were found to form a hydrogen bond with a Histidine residue at the catalytic site of butyrylcholinesterase. nih.gov Furthermore, these compounds could fit well into hydrophobic pockets formed by other amino acid residues, underscoring the importance of hydrophobic interactions. nih.gov

The table below summarizes key structural descriptors and their potential influence on the biological activity of imidazole derivatives.

Structural DescriptorPotential Influence on Biological Activity
Molecular Volume/Shape Dictates the steric fit within the target's binding site.
Polarity/Electronic Properties Influences solubility, membrane permeability, and electrostatic interactions (e.g., hydrogen bonding, dipole-dipole).
π-π Stacking The aromatic imidazole and benzyl rings can engage in stacking interactions with aromatic residues in the target protein.
Hydrogen Bond Donors/Acceptors The imidazole NH group acts as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, forming key interactions with the target.
Lipophilicity/Hydrophobicity Affects cell membrane penetration and hydrophobic interactions within the binding pocket. The bromophenyl group contributes significantly to this.
Substituent Effects (e.g., Bromo group) Alters the electronic nature (electron-withdrawing) and lipophilicity of the molecule, modulating binding affinity.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Focus

Enzyme Inhibition Studies and Mechanistic Characterization

The unique structural features of 2-(4-Bromobenzyl)-1H-imidazole, comprising a central imidazole (B134444) ring linked to a bromobenzyl group, position it as a candidate for interaction with various enzymatic targets. The imidazole moiety, in particular, is a well-known pharmacophore capable of coordinating with metal ions in enzyme active sites and participating in hydrogen bonding.

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.govresearchgate.net The search for effective MBL inhibitors is a critical area of antibiotic research. While the imidazole scaffold has been identified as a promising starting point for the design of MBL inhibitors, specific inhibitory data for this compound against key MBLs such as IMP-1, NDM-1, or VIM-2 are not extensively detailed in the available scientific literature. nih.govtandfonline.com Research in this area has explored various imidazole derivatives, but the specific contribution and efficacy of the 2-(4-bromobenzyl) substitution pattern remain an area for further investigation. researchgate.net

Sirtuins are a family of NAD+-dependent class III histone deacetylases (HDACs) that regulate crucial cellular processes and have emerged as important therapeutic targets. frontiersin.orgnih.gov Imidazole derivatives are actively being investigated as modulators of sirtuin activity due to their ability to interact with the enzyme's binding site. frontiersin.orgnih.gov Depending on their substitution patterns, these compounds can function as either sirtuin activators or inhibitors. nih.gov While studies have demonstrated that certain imidazole-containing molecules can effectively inhibit nuclear sirtuins in cancer cell lines, specific research characterizing the modulatory effect of this compound on any of the seven mammalian sirtuin isoforms has not been identified in the reviewed literature. nih.govresearchgate.net The potential of this specific compound to modulate sirtuin activity remains to be elucidated.

Secreted aspartic proteases (Saps) are significant virulence factors for pathogenic fungi like Candida albicans. semanticscholar.orgnih.gov These enzymes are considered viable targets for the development of novel antifungal agents. nih.govbenthamscience.com Research into inhibitors for these proteases has included the evaluation of imidazole-related structures. Specifically, studies on imidazolidine (B613845) derivatives, which are saturated analogs of imidazoles, have shown strong inhibition of fungal aspartic proteases. semanticscholar.orgnih.govnih.gov However, direct evidence and quantitative data detailing the inhibitory activity of the unsaturated aromatic compound this compound against fungal aspartic proteases are not present in the surveyed scientific reports.

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Despite the broad biological screening of imidazole-containing compounds, a review of available literature did not yield any studies or data concerning the inhibitory activity of this compound against the α-glucosidase enzyme.

The imidazole scaffold is a cornerstone in the development of numerous protein kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. acs.orgnih.gov A vast number of imidazole-based compounds have been synthesized and evaluated as inhibitors of kinases involved in cancer cell signaling pathways, such as tyrosine kinases and serine-threonine kinases. nih.govfrontiersin.org While this establishes the general potential of the imidazole chemical class in kinase inhibition, specific research findings detailing the inhibitory activity of this compound against specific kinases like ERK1/2, BRAFV600E, Topoisomerase IIR, Focal Adhesion Kinase (FAK), or Receptor Tyrosine Kinases (RTKs) were not found in the reviewed literature.

The most well-characterized activity for imidazole-containing compounds is the inhibition of cytochrome P450 (CYP) enzymes, particularly the fungal enzyme lanosterol-14α-demethylase (CYP51). mdpi.comnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. wikipedia.org Azole antifungals, which include both imidazoles and triazoles, function as noncompetitive inhibitors of CYP51. wikipedia.org

Table 1: Mechanistic Profile of Imidazole-Based Inhibition of Fungal Lanosterol-14α-demethylase (CYP51)

FeatureDescription
Target Enzyme Lanosterol-14α-demethylase (CYP51)
Enzyme Class Cytochrome P450
Inhibitor Class Azole Antifungals (Imidazole Subclass)
Key Pharmacophore 1H-Imidazole Ring
Mechanism of Action The N-3 atom of the imidazole ring forms a coordinate bond with the heme iron (Fe³⁺) in the enzyme's active site. researchgate.net
Inhibition Type Noncompetitive Inhibition wikipedia.org
Biochemical Consequence Blocks the demethylation of lanosterol, a precursor to ergosterol. mdpi.com
Cellular Outcome Depletion of ergosterol and accumulation of toxic 14α-methylated sterols, leading to impaired fungal membrane integrity and function. mdpi.comnih.gov

Compound Index

Antimicrobial Activity Research in Preclinical Models

Imidazole derivatives have been extensively studied for their potential to combat a wide range of microbial pathogens. Research highlights their efficacy against bacteria, fungi, and protozoa, with ongoing investigations into their mechanisms of action.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the imidazole class have demonstrated significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The structural variations within the imidazole family play a crucial role in determining the potency and breadth of their activity.

For instance, certain imidazole derivatives incorporating a 2,4-dienone motif have shown notable inhibitory effects against Gram-positive bacteria. nih.gov Specifically, compounds designated as 31 and 42 in one study were effective against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL and 4 µg/mL, respectively, for compound 42 against S. aureus. nih.gov

Furthermore, studies on 5-nitroimidazole/1,3,4-oxadiazole hybrids revealed significant activity against the Gram-negative bacterium Escherichia coli, with MIC values ranging from 4.9 to 17 µM for the most potent compounds. nih.gov The antibacterial activity of imidazole-based compounds is a well-established area of research, with the imidazole heterocycle being recognized for its potential against key pathogens like S. aureus and E. coli. researchgate.net Research has also explored the efficacy of imidazolium (B1220033) chloride ionic liquids, where antibacterial potency against S. aureus was found to be dependent on the length of the alkyl chain substituent. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Imidazole Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazole-based compounds against selected Gram-positive and Gram-negative bacterial strains.

Compound TypeBacterial StrainMIC ValueReference
Imidazole derivative with 2,4-dienone motif (Compound 42)Staphylococcus aureus4 µg/mL nih.gov
Imidazole derivative with 2,4-dienone motif (Compound 31 & 42)Staphylococcus epidermidis8 µg/mL nih.gov
5-Nitroimidazole/1,3,4-oxadiazole hybrids (e.g., 62h, 62i)Escherichia coli4.9–17 µM nih.gov
1-methyl-2-ethyl-4-nitro-5-(4-chlorophenoxyl) imidazoleStaphylococcus aureusActive (Zone of Inhibition) globalscientificjournal.com
1-methyl-2-ethyl-4-nitro-5-(4-nitrophenoxyl) imidazoleEscherichia coliActive (Zone of Inhibition) globalscientificjournal.com

In Vitro Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

The development of novel antifungal agents is critical, and imidazole derivatives have long been a cornerstone of antifungal therapy. Preclinical research continues to identify new imidazole-based compounds with potent activity against pathogenic fungi, including resistant strains.

A high-throughput screening of a large small-molecule library led to the discovery of SM21, a potent antifungal molecule with MIC values ranging from 0.2 to 1.6 µg/ml against various Candida species. plos.org This compound was also found to be effective against Candida biofilms. plos.org Similarly, specific imidazole derivatives containing a 2,4-dienone motif exhibited strong, broad-spectrum inhibitory effects against Candida spp., including a fluconazole-resistant isolate of C. albicans, with both compounds showing an MIC of 8 µg/mL. nih.gov

Hybrid molecules have also shown promise. Eugenol-imidazole hybrids demonstrated potent activity against Candida species and Cryptococcus gattii, with one derivative being 32 times more effective than the standard drug miconazole (B906) against C. albicans. mdpi.com Bis-imidazole derivatives have also been reported to possess moderate to good activity against Candida albicans and Candida glabrata. ekb.eg The search for new antifungals has also explored coumarin (B35378) hybrids, which displayed good activity against Aspergillus niger and Candida albicans when compared to fluconazole. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Imidazole Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of various imidazole-based compounds against pathogenic fungal species.

Compound TypeFungal StrainMIC ValueReference
SM21Candida spp.0.2–1.6 µg/mL plos.org
Imidazole derivative with 2,4-dienone motif (Compound 31 & 42)Fluconazole-resistant Candida albicans8 µg/mL nih.gov
Eugenol-imidazole hybrid (Compound 35)Candida albicans4.6 µM mdpi.com
N-(4-halobenzyl)amides (Compound 16)Candida krusei7.8 µg/mL mdpi.com
Bis-imidazole derivativesCandida albicans, Candida glabrataModerate to Good Activity ekb.eg

Investigation of Antiprotozoal and Antileishmanial Activities

The therapeutic potential of imidazole-based compounds extends to protozoal infections, including leishmaniasis and Chagas disease, which are classified as neglected tropical diseases.

A series of 2-(4-alkyloxyphenyl)-imidazoles and their imidazoline (B1206853) precursors were tested in vitro against Leishmania mexicana and Trypanosoma cruzi. nih.govnih.gov Several of the synthesized imidazoles were highly active against L. mexicana, with IC50 values below 1 µg/mL, comparable to reference drugs. nih.govnih.gov Against T. cruzi, two compounds from this series achieved IC50 values of less than 1 µg/mL, demonstrating better inhibition than the standard drugs benznidazole (B1666585) and nifurtimox. nih.govnih.gov

Other studies have focused on 5-nitroheterocycle-based compounds. Nitroimidazole derivatives linked to a 1,3,4-thiadiazole (B1197879) core have shown noteworthy in vitro activity against T. cruzi. mdpi.com Specifically, derivatives containing an amide bond demonstrated favorable in vivo results and selectivity, suggesting their potential as multi-parasitic agents. mdpi.com

Table 3: In Vitro Antiprotozoal Activity of Selected Imidazole Derivatives

This table displays the half-maximal inhibitory concentration (IC50) values of imidazole-based compounds against Leishmania mexicana and Trypanosoma cruzi.

Compound TypeProtozoan SpeciesIC50 ValueReference
2-(4-alkyloxyphenyl)-imidazoles (Compounds 27-31)Leishmania mexicana< 1 µg/mL nih.govnih.gov
2-(4-alkyloxyphenyl)-imidazoles (Compound 30)Trypanosoma cruzi< 1 µg/mL nih.govnih.gov
2-(4-alkyloxyphenyl)-imidazolines (Compound 36)Trypanosoma cruzi< 1 µg/mL nih.govnih.gov
Nitroimidazole-1,3,4-thiadiazole derivative (Compound 18c)Trypanosoma cruziMost active in series mdpi.com

Elucidation of Antimicrobial Mechanisms (e.g., DNA interference, cell wall/membrane disruption)

Understanding the mechanism of action is fundamental to drug development. For imidazole-based antimicrobials, several mechanisms have been proposed and investigated. The mechanism often depends on the specific structural class of the imidazole derivative.

For nitroimidazole derivatives, the mode of action involves the intracellular reduction of the nitro group. nih.gov This process generates short-lived, toxic radical species that can interfere with DNA synthesis and induce DNA strand breaks, ultimately leading to cell death. nih.gov

Other imidazole compounds exert their effects by disrupting the fungal cell membrane. A series of novel imidazole derivatives were shown to possess direct cell-membrane damaging activity and also inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov The antimicrobial peptide Mutacin 1140, while not an imidazole itself, provides a model for another mechanism: it targets and sequesters lipid II, a precursor in peptidoglycan synthesis, thereby inhibiting bacterial cell wall formation and leading to cell lysis. rsc.org This highlights that interference with the cell wall or membrane integrity is a common and effective antimicrobial strategy that may be employed by various classes of compounds, including imidazoles. nih.gov

Antiproliferative Activity in Cancer Cell Lines (In Vitro Models)

The imidazole ring is also a key pharmacophore in the design of anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

Evaluation of Cytotoxic and Growth Inhibitory Effects in Various Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa, PC-3, K562, SKLU-1)

Preclinical in vitro studies have demonstrated the cytotoxic and growth-inhibitory potential of imidazole and the closely related benzimidazole (B57391) derivatives against a panel of human cancer cell lines.

Benzimidazole derivatives have shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. waocp.orgwaocp.orgresearchgate.net In one study, a specific benzimidazole derivative (compound 4) exhibited a potent effect on MCF-7 cells with an IC50 value of 8.86±1.10 μg/mL, while another derivative (compound 2) was most effective against HCT-116 cells with an IC50 of 16.18±3.85 μg/mL. waocp.orgwaocp.org

The activity of imidazole-containing compounds has also been observed in other cancer types. A novel chalcone-1,3,4-thiadiazole hybrid demonstrated broad-spectrum antiproliferative activity, including against lung cancer cell lines. nih.gov Additionally, an imidazo[2,1-b] nih.govplos.orgwaocp.orgthiadiazole derivative was reported to display remarkable antiproliferative activity. nih.gov In studies on leukemia, 4-chlorobenzoyl berbamine (B205283) showed a potent inhibitory effect on imatinib-resistant K562 cells with an IC50 of 0.73 µg/ml. nih.gov Other research has identified compounds with strong cytotoxicity against non-small-cell lung cancer A549 and leukemia K562 cell lines. mdpi.com

Table 4: In Vitro Antiproliferative Activity of Selected Imidazole and Benzimidazole Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole-based compounds against a selection of human cancer cell lines.

Compound TypeCancer Cell LineIC50 ValueReference
Benzimidazole derivative (Compound 4)MCF-7 (Breast)8.86 ± 1.10 µg/mL waocp.orgwaocp.org
Benzimidazole derivative (Compound 2)HCT-116 (Colon)16.2 ± 3.85 µg/mL waocp.orgwaocp.orgresearchgate.net
4-chlorobenzoyl berbamineK562/IR (Leukemia, imatinib-resistant)0.73 µg/mL nih.gov
Arecoline transformation product (Compound 1)A549 (Lung)1.58 ± 0.11 µM mdpi.com
Arecoline transformation product (Compound 3)K562 (Leukemia)0.79 ± 0.05 µM mdpi.com

Investigation of Molecular Mechanisms of Antiproliferative Action

While direct studies on the antiproliferative mechanisms of this compound are not extensively detailed in publicly available literature, the broader class of imidazole derivatives has been widely investigated for its anticancer potential through several key molecular mechanisms. These established mechanisms for related compounds provide a strong basis for investigating the potential actions of this compound.

Induction of Apoptosis: A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Research on various imidazole derivatives has shown significant pro-apoptotic activity. For instance, certain 1-(4-substituted phenyl)-2-ethyl imidazole analogues have been demonstrated to induce apoptosis in HeLa cancer cells. nih.gov Mechanistic studies of one such derivative, compound 4f, revealed that it significantly increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic mitochondrial apoptotic pathway. nih.govmdpi.com Furthermore, the study observed a significant increase in Caspase-3 expression, a key executioner caspase, confirming the activation of the apoptotic cascade. nih.gov Similarly, other imidazole derivatives have been found to induce apoptosis in myeloid leukemia cell lines. nih.gov These findings suggest that a plausible antiproliferative mechanism for this compound could involve the modulation of key apoptotic regulatory proteins.

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer therapy. Imidazole-based compounds have been shown to interfere with cell cycle progression, leading to arrest at various phases. This prevents cancer cells from replicating and dividing. For example, some imidazole derivatives have been found to halt the cell cycle in the sub-G1 phase in cancer cells. rsc.org Other studies on benzimidazole derivatives demonstrated the ability to suppress cell cycle progression in A549, MDA-MB-231, and SKOV3 cancer cells, with specific compounds arresting the cycle in the G1, S, or G2 phases. mdpi.com This arrest is often linked to the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs) or the modulation of signaling pathways that control cell cycle checkpoints. nih.govscienceopen.comtaylorandfrancis.com The ability to induce cell cycle arrest is a potential mechanism of action for this compound that warrants investigation.

Tubulin Polymerization Disruption: The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, motility, and intracellular transport. It represents a validated target for anticancer drugs. researchgate.net A significant number of imidazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents typically bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to a blockage in the G2/M phase of the cell cycle, mitotic catastrophe, and ultimately, apoptosis. researchgate.netbioworld.com For example, a series of 2-aryl-4-benzoyl-imidazoles (ABI) were shown to inhibit tubulin polymerization by interacting with the colchicine binding site and were effective against multidrug-resistant cancer cells. nih.gov This established role of the imidazole scaffold as a tubulin inhibitor suggests that this compound may also share this mechanism of action.

Table 1: Investigated Antiproliferative Mechanisms of Imidazole Derivatives

Mechanism Key Molecular Events Example Compound Class Reference Cell Lines
Apoptosis Induction Increased Bax/Bcl-2 ratio, Caspase-3 activation 1-(4-Substituted phenyl)-2-ethyl imidazoles HeLa, NB4, K562
Cell Cycle Arrest Accumulation of cells in G1, S, or G2/M phase Imidazole & Benzimidazole derivatives A549, MDA-MB-231, SKOV3
Tubulin Polymerization Disruption Binding to colchicine site on β-tubulin, G2/M arrest 2-Aryl-4-benzoyl-imidazoles (ABI) Melanoma, Breast Cancer

Other Biological Activities Under Investigation

The therapeutic potential of the imidazole scaffold extends beyond anticancer applications, with derivatives being explored for a variety of other biological activities.

Anti-inflammatory Mechanisms

Imidazole derivatives have been recognized for their anti-inflammatory properties. neuroquantology.com The mechanisms underlying this activity are diverse and include the inhibition of key inflammatory enzymes and pathways. researchgate.net Studies have shown that some imidazole-containing compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. researchgate.netnih.gov Other investigations into imidazole alkaloids demonstrated an ability to inhibit the degranulation of activated neutrophils, a process that releases inflammatory mediators. nih.gov This effect was associated with a reduction in reactive oxygen species (ROS), prevention of intracellular Ca2+ increase, and inhibition of TNF-α and IL-6 production. nih.gov Given these findings, this compound could potentially exert anti-inflammatory effects by modulating similar pathways.

Antidiabetic Potential and Glucose Homeostasis Pathways

The imidazole core is present in compounds investigated for antidiabetic activity. nih.gov One of the primary targets for non-insulin-dependent diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov By inhibiting these enzymes, the rate of glucose absorption from the intestine is slowed, helping to manage postprandial hyperglycemia. Numerous studies have reported that imidazole and benzimidazole derivatives are potent inhibitors of α-glucosidase. nih.govacs.orgresearchgate.net For example, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be excellent inhibitors of α-glucosidase, with many compounds showing significantly greater potency than the standard drug, acarbose. acs.org This suggests that this compound could be a candidate for investigation into its effects on key enzymes involved in glucose homeostasis.

Antiviral Activity

The imidazole scaffold is a component of numerous compounds with broad-spectrum antiviral activity. jchr.org Derivatives have been synthesized and tested against a wide range of DNA and RNA viruses. nih.gov Research has shown that imidazole-based compounds exhibit inhibitory activity against viruses such as Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV). nih.govnih.gov The mechanisms of action can vary, from inhibiting viral enzymes essential for replication, such as reverse transcriptase in HIV, to interfering with viral entry into host cells. nih.gov The structural versatility of the imidazole ring allows for modifications that can be tailored to target specific viral proteins. researchgate.net

Neuroprotective Properties

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including neuroinflammation and oxidative stress. Compounds with the ability to address these factors are of significant therapeutic interest. Imidazole derivatives have been explored for their neuroprotective potential. researchgate.net Some imidazole-containing dipeptides, such as carnosine and anserine, are known to possess antioxidant, anti-inflammatory, and metal ion chelating properties, which are all relevant to neuroprotection. mdpi.com Studies on other synthetic imidazole derivatives have demonstrated free-radical scavenging capabilities and the ability to reduce lipid peroxidation. researchgate.net Furthermore, certain imidazole-linked heterocycles have shown crucial anti-inflammatory effects in cellular models of neuroinflammation and have ameliorated cognitive impairment in animal models of Alzheimer's disease. nih.gov

Table 2: Summary of Other Investigated Biological Activities of Imidazole Derivatives

Biological Activity Investigated Molecular Mechanism/Target Example Compound Class
Anti-inflammatory COX-2 inhibition, Neutrophil degranulation inhibition Imidazole alkaloids, Diaryl-imidazoles
Antidiabetic α-Glucosidase and α-amylase inhibition Imidazopyridine-thiazoles, Benzimidazole-thiols
Antiviral Inhibition of viral enzymes (e.g., reverse transcriptase) 2-Phenylbenzimidazoles, Imidazole-amides
Neuroprotective Antioxidant, Anti-inflammatory, Metal chelation Imidazole dipeptides, Imidazole-linked heterocycles

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action and for further drug development. semanticscholar.org Several computational and experimental methodologies are employed for this purpose.

Computational Approaches:

Molecular Docking: This in silico technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen potential targets by simulating the binding of the imidazole derivative to the active sites of known proteins, such as enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing the physicochemical properties of known active and inactive imidazole derivatives, a QSAR model can predict the activity of new compounds and identify key structural features necessary for target binding. nih.gov

Experimental Approaches:

Affinity-Based Methods: These are powerful tools for identifying direct binding partners of a small molecule from a complex biological sample like a cell lysate. The general strategy involves immobilizing the small molecule (e.g., an imidazole derivative) onto a solid support (like beads) to create an "affinity probe." This probe is then incubated with the cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified using techniques like mass spectrometry. mdpi.com

Enzymatic and Cellular Assays: Once potential targets are identified, their interaction with the compound is validated using biochemical and cell-based assays. For example, if a kinase is identified as a potential target, an in vitro kinase assay would be performed to measure the ability of the imidazole derivative to inhibit the enzyme's activity. rsc.org Cellular assays can then confirm if this inhibition translates to a functional effect in a biological context, such as the inhibition of a specific signaling pathway. unl.edu

These methodologies provide a systematic approach to deconvolve the complex biological effects of novel compounds, moving from broad activity screening to precise molecular target identification and validation.

Proteomics-Based Target Identification (e.g., DARTS, CETSA)

A primary challenge in characterizing a bioactive small molecule is the identification of its direct protein targets. Proteomics-based strategies offer powerful, unbiased approaches to pinpoint these molecular interactions within a complex cellular environment. nih.govmdpi.com Two prominent label-free methods are Drug Affinity Responsive Target Stability (DARTS) and the Cellular Thermal Shift Assay (CETSA). nih.govnih.govnih.gov

Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology is predicated on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, thereby rendering it less susceptible to proteolysis. nih.govescholarship.orgpnas.org This technique is particularly advantageous as it does not require any chemical modification or immobilization of the compound, allowing the native molecule to be studied. nih.govspringernature.com

To identify the targets of this compound, cell lysates would be treated with the compound or a vehicle control. Following incubation, a protease, such as thermolysin or pronase, would be added to digest the proteins. creative-proteomics.com Proteins that are stabilized by binding to this compound would be protected from digestion, while non-target proteins would be degraded. The resulting protein fragments would then be analyzed by SDS-PAGE and mass spectrometry to identify the proteins that remain intact in the compound-treated sample compared to the control. escholarship.org

Hypothetical DARTS Experimental Results for this compound

The table below illustrates a hypothetical outcome from a DARTS experiment coupled with quantitative mass spectrometry, designed to identify potential protein targets of this compound in a cancer cell line lysate. The 'Protection Ratio' indicates the relative abundance of the protein in the compound-treated sample versus the vehicle control after proteolysis. A higher ratio suggests significant protection from digestion and a potential binding interaction.

Protein ID (UniProt)Protein NameProtection Ratio (Compound/Vehicle)P-valuePotential Implication
P04637Tumor suppressor p531.10.345No significant interaction
P6225814-3-3 protein sigma4.80.002Strong potential target
Q06830Heat shock protein HSP 90-beta1.30.210No significant interaction
P08238Heat shock cognate 71 kDa protein3.50.015Potential target
P00533Epidermal growth factor receptor1.20.289No significant interaction

Cellular Thermal Shift Assay (CETSA)

CETSA is another powerful technique for verifying target engagement in a cellular context, including intact cells and tissues. nih.govnih.govannualreviews.org It is based on the concept that ligand binding increases the thermal stability of a target protein. nih.govannualreviews.org In a typical CETSA experiment, intact cells or cell lysates are treated with this compound. The samples are then heated to various temperatures. As the temperature increases, proteins unfold and aggregate. The aggregated proteins are separated from the soluble fraction by centrifugation, and the amount of the remaining soluble protein at each temperature is quantified, often by Western blot or mass spectrometry. nih.gov A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein. annualreviews.org

Hypothetical CETSA Results for a Putative Target of this compound

This table represents hypothetical data from a CETSA experiment analyzing the thermal stability of "Protein X" in the presence of this compound. The data shows the percentage of soluble Protein X remaining at different temperatures, with and without the compound treatment. The resulting thermal shift (ΔTm) indicates target engagement.

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (+ Compound)
45100100
509598
557592
6050 (Tm)85
652550 (Tm)
70520
Calculated Melting Temp (Tm) Shift (ΔTm): +5°C

Biochemical and Biophysical Assays for Direct Target Engagement

Following the identification of potential targets through proteomics, it is crucial to validate these interactions and quantify the binding affinity using orthogonal biochemical and biophysical assays. nih.gov These methods provide direct evidence of engagement and are essential for building a structure-activity relationship (SAR). acs.org

Biochemical Assays

If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound. A dose-dependent inhibition or activation of the enzyme would confirm a functional interaction. For non-enzymatic targets, competitive binding assays using a known ligand (often fluorescently or radioactively labeled) can be employed to determine if the compound competes for the same binding site.

Biophysical Assays

Biophysical techniques directly measure the physical parameters of the interaction between a compound and its target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip where the target protein is immobilized. cytivalifesciences.comsygnaturediscovery.comrsc.org This method can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a comprehensive kinetic profile of the interaction. tandfonline.com

Isothermal Titration Calorimetry (ITC): ITC is considered a gold standard for measuring binding affinity. nih.govamericanlaboratory.com It directly measures the heat released or absorbed during a binding event. nih.govtainstruments.com By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. europeanpharmaceuticalreview.comtainstruments.com

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): Similar to CETSA but performed on purified proteins, DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. nih.gov The unfolding of the protein is monitored by measuring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. An increase in Tm in the presence of the compound indicates stabilizing binding.

Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

This table summarizes hypothetical results from various biophysical assays used to validate and characterize the binding of this compound to a purified target protein identified from the initial proteomics screens.

AssayParameter MeasuredHypothetical ResultInterpretation
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)5.2 µMModerate affinity binding
Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)4.9 µMConfirms binding affinity
Isothermal Titration Calorimetry (ITC)Enthalpy (ΔH)-8.5 kcal/molEnthalpically driven interaction
Isothermal Titration Calorimetry (ITC)Entropy (ΔS)-4.2 cal/mol·KEntropically unfavorable
Differential Scanning Fluorimetry (DSF)Thermal Shift (ΔTm)+3.8 °CCompound stabilizes the protein

By employing this systematic, multi-faceted approach, researchers can confidently identify and validate the molecular targets of this compound. This foundational knowledge is critical for understanding its mechanism of action and guiding further preclinical development.

Coordination Chemistry and Materials Science Applications of 2 4 Bromobenzyl 1h Imidazole

2-(4-Bromobenzyl)-1H-imidazole as a Ligand in Metal Complexes

This compound is a derivative of imidazole (B134444) that can act as a ligand, binding to metal ions to form coordination compounds. The presence of the imidazole ring allows for coordination with a metal center, while the bromobenzyl group can influence the electronic properties and steric hindrance of the resulting complex.

The synthesis of metal complexes with imidazole-based ligands, including this compound, typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Synthesis: The general procedure for synthesizing these coordination compounds involves dissolving the this compound ligand and a selected metal salt (e.g., chlorides or nitrates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a suitable solvent, often an alcohol like ethanol. The mixture is then typically heated and stirred for a specific period to facilitate the reaction. Upon cooling, the resulting solid complex can be isolated by filtration, washed, and dried. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers.

Characterization: Several methods are employed to characterize the newly synthesized metal complexes:

Elemental Analysis: This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.

Molar Conductivity Measurements: By measuring the molar conductivity of a solution of the complex in a solvent like DMF or DMSO, it is possible to determine whether the complex is an electrolyte or a non-electrolyte. researchgate.net This helps in understanding the nature of the ions present in the solution.

Thermal Analysis (TGA): Thermogravimetric analysis provides information about the thermal stability of the complex and can indicate the presence of coordinated or lattice water molecules. The decomposition pattern can also offer insights into the structure of the compound. mdpi.com

Technique Information Obtained
Elemental AnalysisConfirms the empirical formula of the complex.
Molar ConductivityDetermines the electrolytic nature of the complex. researchgate.net
Thermal Analysis (TGA)Assesses thermal stability and the presence of solvent molecules. mdpi.com

Imidazole and its derivatives can coordinate to metal ions in several ways, although some modes are more common than others. The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the ligands.

Coordination Modes: The this compound ligand typically acts as a monodentate ligand, coordinating to the metal ion through the lone pair of electrons on one of the nitrogen atoms of the imidazole ring. researchgate.net Specifically, it is the pyridinic nitrogen (N3) that usually participates in the coordination, as the other nitrogen (N1) is protonated or substituted. In the absence of substitution at the N1 position, this proton can participate in hydrogen bonding.

Geometries: The coordination geometry around the central metal ion in these complexes can vary. Common geometries for transition metal complexes with imidazole-based ligands include:

Tetrahedral: This geometry is often observed for complexes of metals like Zn(II) and some Ni(II) complexes. researchgate.netazjournalbar.com

Square Planar: This geometry is characteristic of Cu(II) complexes. researchgate.net

Octahedral: This geometry is common for metal ions that can accommodate six ligands, such as Cr(III) and Co(II). azjournalbar.com

The specific geometry adopted depends on factors such as the size of the metal ion, its oxidation state, and the steric and electronic properties of the ligands.

Spectroscopic techniques are invaluable for elucidating the structure of coordination complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, a characteristic band corresponding to the C=N stretching vibration of the imidazole ring is observed. Upon coordination to a metal ion, the electron density in the ring changes, leading to a shift in the frequency of this band. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com

¹H NMR Spectroscopy: While ¹H NMR is more commonly used for diamagnetic complexes (like those of Zn(II)), it can provide crucial information. The chemical shift of the N-H proton of the imidazole ring in the free ligand will be different from that in the complex, indicating its involvement in coordination or hydrogen bonding. The signals of the protons on the imidazole ring and the bromobenzyl group will also be affected by coordination. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment. For instance, the position and intensity of these bands can help distinguish between tetrahedral and octahedral geometries for a Ni(II) complex. Changes in the absorption bands corresponding to the ligand's internal π-π* and n-π* transitions upon complexation also confirm coordination. mdpi.com

Spectroscopic Technique Key Observations and Interpretations
Infrared (IR)Shift in the C=N stretching frequency of the imidazole ring; appearance of new M-N bands. mdpi.com
¹H NMRChanges in the chemical shifts of the imidazole and bromobenzyl protons upon coordination. mdpi.com
UV-Visibled-d transitions provide information on the coordination geometry; shifts in ligand-centered transitions confirm coordination. mdpi.com

Potential Applications in Catalysis and Electrochemistry

Metal complexes containing imidazole ligands are explored for various applications, including catalysis and electrochemistry, due to their ability to facilitate electron transfer and stabilize different oxidation states of the metal center.

Imidazole-containing metal complexes have shown promise as catalysts in a variety of organic reactions. The imidazole ligand can influence the catalytic activity of the metal center by modifying its electronic and steric environment.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. Metal complexes of imidazole derivatives can catalyze reactions such as oxidation and polymerization. nih.gov For example, copper-benzimidazole complexes have been investigated as catalysts for the oxidation of alcohols to aldehydes and ketones. nih.gov By introducing different substituents on the imidazole ring, the electronic properties of the ligand can be fine-tuned to enhance the catalytic performance.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Imidazole-based metal-organic frameworks (MOFs) are a class of materials where metal ions are linked by organic ligands, including imidazole derivatives, to form porous structures. These materials can act as heterogeneous catalysts, offering advantages such as easy separation and reusability.

The electrochemical behavior of imidazole derivatives and their metal complexes can be studied using techniques like cyclic voltammetry (CV). These studies provide insights into the redox properties of the compounds.

The redox potential of a metal complex is influenced by the nature of the ligands. The imidazole ligand, through its electron-donating properties, can affect the stability of the different oxidation states of the coordinated metal ion. Cyclic voltammetry studies on metal complexes with imidazole ligands have shown redox waves corresponding to the reduction or oxidation of the metal center. azjournalbar.com For instance, a one-electron irreversible reduction process might be observed for Cr(III) to Cr(II) or Co(II) to Co(I). azjournalbar.com The electrochemical response of the free ligand can also be compared to that of the complexes to understand the effect of coordination. azjournalbar.com

Furthermore, imidazole derivatives have been investigated as corrosion inhibitors for metals in acidic media. peacta.org They can adsorb onto the metal surface, forming a protective film that hinders the corrosion process. peacta.org

Applications in Organic Electronics and Functional Materials

The imidazole scaffold is a well-established component in the design of luminescent materials due to its electron-donating nature and versatile coordination capabilities. Research in this area has explored a wide array of imidazole derivatives, often incorporating other aromatic or functional groups to tune the photophysical properties. For instance, studies on molecules such as 2-(1-(4-bromophenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (BHPI-Br) have demonstrated intense blue fluorescence at 480 nm, attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov This particular compound, while bearing a bromophenyl group, is structurally distinct from this compound.

The luminescence in such compounds is highly dependent on the molecular structure, including the nature and position of substituents, which influence the electronic transitions and intermolecular interactions. nih.gov However, specific data on the emission wavelengths, quantum yields, and excited-state lifetimes for materials directly incorporating the this compound moiety are not documented in the reviewed literature.

Table 1: Photophysical Data of Selected Imidazole Derivatives (Illustrative)

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)SolventReference
BHPI-BrNot Specified480Not SpecifiedNot Specified nih.gov
This compoundData not availableData not availableData not availableData not available

This table is illustrative and highlights the lack of specific data for the compound of interest.

Azoimidazoles, which combine the photochromic properties of the azobenzene (B91143) unit with the electronic characteristics of the imidazole ring, are a promising class of molecular photoswitches. These materials can undergo reversible isomerization between their trans and cis forms upon light irradiation, leading to changes in their absorption spectra and other physical properties. This behavior is the basis for their potential use in optoelectronic devices such as optical data storage and molecular actuators.

The development of heteroaryl azo dyes, including those with imidazole components, is an active area of research. researchgate.net The properties of these photoswitches, such as the absorption maxima of the isomers and the kinetics of the switching process, are finely tuned by the substituents on the aromatic rings. However, a detailed investigation into azo dyes specifically derived from this compound, including their synthesis, photochromic behavior, and integration into optoelectronic devices, has not been reported in the available scientific literature.

Table 2: Photoswitching Properties of Azo-Based Compounds (General Examples)

Compound Typeλmax (trans) (nm)λmax (cis) (nm)Switching Wavelength (nm)Application
Azobenzene Derivatives~320 (π-π)~440 (n-π)UV / VisibleMolecular Switches
Heteroaryl Azo DyesVariesVariesVariesPhotoswitches
Azo-derivatives of this compoundData not availableData not availableData not availableData not available

This table provides general information on azo compounds and underscores the absence of specific data for derivatives of this compound.

Future Research Directions and Translational Perspectives for 2 4 Bromobenzyl 1h Imidazole

Design and Synthesis of Highly Potent and Selective Analogues

The future development of 2-(4-Bromobenzyl)-1H-imidazole as a therapeutic lead compound is contingent on the systematic design and synthesis of analogues to enhance potency and target selectivity. Medicinal chemists can employ established structure-activity relationship (SAR) strategies to guide the modification of this scaffold. Key areas for structural modification include the benzyl (B1604629) ring, the imidazole (B134444) core, and the methylene (B1212753) linker.

Key Synthetic Strategies:

Substitution on the Benzyl Ring: The bromine atom at the 4-position can be moved to the 2- or 3-position, or replaced with other functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to probe electronic and steric effects on target binding.

Modification of the Imidazole Ring: Substitutions at other positions of the imidazole ring could influence the molecule's pharmacokinetic properties and target interactions.

Alteration of the Linker: The length and rigidity of the methylene bridge connecting the phenyl and imidazole rings can be altered to optimize the orientation of the two moieties within a biological target's binding site.

These synthetic efforts aim to build a library of related compounds for comprehensive biological evaluation, leading to the identification of analogues with superior activity and a more favorable pharmacological profile.

Table 1: Proposed Analogues of this compound and Design Rationale

Analogue Name Modification from Parent Compound Design Rationale
2-(2-Bromobenzyl)-1H-imidazole Isomeric shift of the bromine atom to the ortho position. To explore the impact of steric hindrance and altered electronic distribution on target binding affinity.
2-(4-Chlorobenzyl)-1H-imidazole Substitution of bromine with chlorine. To assess the effect of a different halogen with varied electronegativity and size on biological activity.
2-(4-Trifluoromethylbenzyl)-1H-imidazole Replacement of bromine with a trifluoromethyl group. To introduce a strong electron-withdrawing group, potentially enhancing metabolic stability and binding interactions.
2-(4-Bromobenzyl)-4-nitro-1H-imidazole Addition of a nitro group to the imidazole ring. To increase the acidity of the imidazole N-H and explore new hydrogen bonding opportunities with the target.

Integration of Advanced Computational Chemistry with Experimental Validation

To streamline the drug discovery process and reduce reliance on resource-intensive empirical screening, the integration of computational chemistry is essential. In silico techniques can provide valuable insights into the physicochemical properties, pharmacokinetics, and target interactions of this compound and its derivatives.

Molecular docking studies can predict the binding modes and affinities of these compounds against various protein targets. Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling can be performed computationally to flag potential liabilities early in the development process. For instance, COSMOtherm calculations have been used to predict properties like density for other imidazole compounds, indicating the utility of such tools. These predictive models, when used in a feedback loop with experimental validation, can significantly accelerate the optimization of lead compounds.

Table 2: Integrated Computational and Experimental Workflow

Step Computational Method Experimental Validation Objective
1. Target Identification Target prediction algorithms (e.g., TAIGET). In vitro binding assays. To identify potential biological targets for the compound scaffold.
2. Lead Optimization Molecular docking, free energy calculations. Synthesis of proposed analogues and in vitro activity assays (e.g., IC50 determination). To guide the design of analogues with improved potency and selectivity.
3. ADMET Profiling In silico ADMET prediction models. In vitro metabolic stability assays, cell permeability assays. To prioritize compounds with favorable drug-like properties and minimize late-stage failures.
4. Mechanism of Action Molecular dynamics simulations. X-ray crystallography of ligand-protein complexes, site-directed mutagenesis. To elucidate the precise molecular interactions responsible for biological activity.

Exploration of Novel Biological Targets and Therapeutic Areas

The imidazole scaffold is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility suggests that this compound and its future analogues could have therapeutic potential across multiple disease areas. A crucial future direction is to screen this chemical series against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential targets include protein kinases, which are often implicated in cancer and inflammatory diseases. For example, some imidazole derivatives have shown inhibitory activity against EGFR tyrosine kinase. Another promising area is infectious diseases, where imidazoles could target essential microbial enzymes like DNA gyrase. The broad screening of these compounds in various cell-based and target-based assays could reveal unexpected activities and open up new avenues for drug development.

Table 3: Potential Novel Targets for this compound Analogues

Target Class Specific Example(s) Therapeutic Area Rationale
Protein Kinases EGFR, FGFR1, GSK-3β Oncology Imidazole derivatives are known kinase inhibitors.
Microbial Enzymes DNA Gyrase, Enoyl-ACP reductase Infectious Diseases The imidazole core is present in various antimicrobial agents.
Cytochrome P450 Enzymes 20-HETE synthase Cardiovascular Disease, Oncology Specific imidazole derivatives have been designed as potent inhibitors of CYP enzymes.
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) Inflammation, Pain The imidazole scaffold is a key feature of several anti-inflammatory drugs.

Challenges and Opportunities in Advancing Imidazole-Based Chemical Biology Research

The advancement of this compound from a laboratory chemical to a clinical candidate faces several challenges inherent to drug discovery. A primary hurdle is achieving high target selectivity to minimize off-target effects and associated toxicity. The emergence of drug resistance, particularly in oncology and infectious diseases, is another significant challenge that necessitates the development of compounds with novel mechanisms of action.

Despite these challenges, there are substantial opportunities. The chemical tractability of the imidazole ring allows for extensive structural diversification, enabling chemists to fine-tune pharmacological properties. Imidazole-based compounds have the potential to overcome the limitations of existing drugs, such as poor bioavailability or significant side effects. The field of translational medicine provides a framework to bridge the gap between basic research and clinical application, ensuring that promising laboratory findings can be developed into effective therapies for patients. The continued exploration of imidazole-based scaffolds like this compound holds considerable promise for the discovery of next-generation medicines.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-bromobenzyl)-1H-imidazole to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A literature method (modified from copper(I)/2-pyridonate catalysis) uses a benzyl bromide derivative and imidazole under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Reaction optimization includes temperature control (~80–100°C), stoichiometric ratios (1:1.2 for imidazole:benzyl bromide), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >75% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–7.5 ppm for bromobenzyl protons) and imidazole C-H signals (δ 7.0–7.3 ppm). The benzylic CH₂ group appears as a singlet near δ 4.8–5.0 ppm.
  • FTIR : Absorbances at ~3100 cm⁻¹ (aromatic C-H), 1600–1450 cm⁻¹ (C=C/C=N stretching), and ~590 cm⁻¹ (C-Br) confirm functional groups.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., 277.1 for C₁₀H₉BrN₂).
    Cross-validation with elemental analysis (C, H, N ±0.3%) ensures purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : SCXRD provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the imidazole ring and bromobenzyl group can confirm planarity or distortion. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software (R-factor <5%) ensures accuracy. This method validated the structure of a related compound, 1-(4-bromobenzyl)-1H-benzimidazole, showing a 78.5° dihedral angle .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets like EGFR?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase domains). For example, docking studies on benzimidazole analogs revealed key residues (e.g., Met793, Thr854) in EGFR’s active site .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify conformational changes.
  • QSAR Models : Corrogate substituent effects (e.g., bromine’s electron-withdrawing nature) with IC₅₀ values to optimize activity .

Q. How can researchers resolve contradictions between theoretical and experimental NMR chemical shifts for this compound?

  • Methodological Answer :

  • DFT Calculations : Compute shifts using Gaussian09 (B3LYP/6-311+G(d,p)) and compare with experimental data. Discrepancies >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings. For example, HSQC can distinguish imidazole C2-H from aromatic protons.
  • Paramagnetic Relaxation Agents : Add Eu(fod)₃ to induce shift perturbations and clarify ambiguous assignments .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives in antimicrobial studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute bromine with Cl, CF₃, or NO₂ to assess electronic effects. For example, 4-CF₃ analogs showed enhanced activity against S. aureus (MIC = 8 µg/mL) .
  • Proteomics : Use LC-MS/MS to identify bacterial proteins (e.g., DNA gyrase) interacting with the compound.
  • Resazurin Assay : Quantify metabolic inhibition in E. coli biofilms to correlate substituent hydrophobicity with potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between elemental analysis and mass spectrometry data?

  • Methodological Answer : Recheck combustion analysis for C/H/N (±0.3% tolerance). If MS shows [M+H]⁺ but elemental data deviates, consider impurities (e.g., solvent residues) or incomplete combustion. For brominated compounds, ensure halide content is measured via Schöninger digestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.